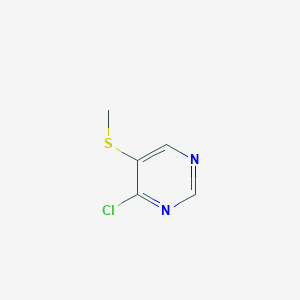
4-Chloro-5-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C5H4ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom and a methylsulfanyl group on the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5-(methylsulfanyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-nitropyrimidine with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced, and the methylsulfanyl group is introduced, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-5-(methylsulfanyl)pyrimidine or 4-thio-5-(methylsulfanyl)pyrimidine.
Oxidation: Formation of 4-chloro-5-(methylsulfinyl)pyrimidine or 4-chloro-5-(methylsulfonyl)pyrimidine.
Reduction: Formation of 5-(methylsulfanyl)pyrimidine.
Scientific Research Applications
4-Chloro-5-(methylsulfanyl)pyrimidine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: In the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)pyrimidine
- 4-Chloro-5-(methylsulfinyl)pyrimidine
- 4-Chloro-5-(methylsulfonyl)pyrimidine
Uniqueness
4-Chloro-5-(methylsulfanyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the pyrimidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
115581-35-6 |
|---|---|
Molecular Formula |
C5H5ClN2S |
Molecular Weight |
160.63 g/mol |
IUPAC Name |
4-chloro-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 |
InChI Key |
OCTPCXCOQJZUTH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















